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Compound of Interest

Compound Name: (R)-Dtbm-segphos

Cat. No.: B3004171

(R)-DTBM-SEGPHOS is a highly effective and widely utilized chiral phosphine ligand in
asymmetric catalysis. Its development by Takasago International Corporation marked a
significant advancement in the field, offering a ligand with a unique steric and electronic profile
that has proven successful in a multitude of stereoselective transformations. This technical
guide provides an in-depth overview of the discovery, key features, and applications of (R)-
DTBM-SEGPHOS, tailored for researchers, scientists, and professionals in drug development.

Introduction to (R)-DTBM-SEGPHOS

(R)-DTBM-SEGPHOS, chemically known as (R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-
methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole, is a member of the SEGPHOS family of
atropisomeric biaryl bisphosphine ligands.[1] Developed as a successor to the pioneering
BINAP ligand, SEGPHOS and its derivatives were designed with a narrower dihedral angle
between the aromatic faces. This structural modification was predicted to enhance both the
enantioselectivity and catalytic activity of its metal complexes, a hypothesis that has been
repeatedly validated in practice.

The defining characteristic of DTBM-SEGPHOS is the presence of bulky 3,5-di-tert-butyl-4-
methoxyphenyl substituents on the phosphorus atoms. These groups create a highly
demanding steric environment around the metal center, which is crucial for achieving high
levels of stereocontrol in catalytic reactions. The electron-donating nature of the methoxy
groups also influences the electronic properties of the catalyst, contributing to its high reactivity.
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Discovery and Development

The development of the SEGPHOS family of ligands, including DTBM-SEGPHOS, was
pioneered by Takasago International Corporation, a company with a long history of innovation
in asymmetric catalysis. The design of these ligands was a direct evolution from the highly
successful BINAP ligand. The core concept was to modify the biaryl backbone to tune the
dihedral angle and, consequently, the catalytic performance.

The introduction of the 3,5-di-tert-butyl-4-methoxyphenyl groups to the phosphine moieties was
a key step in the development of DTBM-SEGPHOS. This modification aimed to maximize steric
hindrance, thereby creating a more defined and effective chiral pocket for asymmetric
induction. The result was a ligand that often outperforms its predecessors, particularly in
challenging catalytic transformations requiring high enantioselectivity.

Synthesis of (R)-DTBM-SEGPHOS Metal Complexes

While a detailed, publicly available experimental protocol for the synthesis of the (R)-DTBM-
SEGPHOS ligand itself is proprietary to Takasago, the preparation of its metal complexes is
well-documented in the scientific literature. A representative protocol for the synthesis of a
nickel(ll) complex is provided below.

Experimental Protocol: Synthesis of [(R)-DTBM-
SEGPHOS]NICI2

This procedure describes the formation of the pre-catalyst complex, which can be used in
various cross-coupling reactions.

Materials:

(R)-DTBM-SEGPHOS

Nickel(ll) chloride (NiCl2)

Acetonitrile (anhydrous)

Dichloromethane (anhydrous)
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Celite®

Procedure:

An oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar is charged with
(R)-DTBM-SEGPHOS (1.00 g, 0.85 mmol) and NiClz (110 mg, 0.85 mmol).

Anhydrous acetonitrile (15 mL) is added to the flask.

A reflux condenser is attached, and the system is purged with nitrogen for 5 minutes, then
sealed with a nitrogen-filled balloon.

The reaction mixture is heated to reflux in an oil bath and stirred for 16 hours.

While the mixture is still warm, the contents are poured over a pad of Celite® (25 g) wetted
with acetonitrile in a glass filter funnel.

The Celite® is washed with additional acetonitrile (300 mL) until the filtrate runs clear.
The combined filtrate is concentrated under reduced pressure.

The resulting solid is dissolved in a minimal amount of dichloromethane, transferred to a vial,
and concentrated again.

The solid is broken up with a spatula and dried under high vacuum for 4 hours to yield [(R)-
DTBM-SEGPHOS]NICIz as a fine dark green-black powder.

Applications in Asymmetric Catalysis

The unique structural features of (R)-DTBM-SEGPHOS have led to its successful application in

a wide range of metal-catalyzed asymmetric reactions. Its complexes with ruthenium, rhodium,

palladium, and copper have demonstrated exceptional performance.

Asymmetric Hydrogenation

(R)-DTBM-SEGPHOS has been extensively used in the asymmetric hydrogenation of various

functional groups, including ketones, enamides, and 3-keto esters. The high steric bulk and

electron-rich nature of the ligand contribute to high catalytic activity and enantioselectivity.
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Workflow for Asymmetric Hydrogenation:
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Caption: General workflow for asymmetric hydrogenation.

Copper-Catalyzed Asymmetric Hydrosilylation
One of the most notable applications of (R)-DTBM-SEGPHOS is in copper-catalyzed

asymmetric hydrosilylation of ketones and imines. The in-situ generated copper hydride
complex, [(R)-DTBM-SEGPHOSI]CuH, is a highly effective catalyst for the reduction of a wide
range of substrates, affording chiral alcohols and amines with excellent enantioselectivity.[2][3]

Catalytic Cycle for Cu-Catalyzed Hydrosilylation of Ketones:
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Caption: Proposed catalytic cycle for Cu-hydrosilylation.

Palladium-Catalyzed Reactions

(R)-DTBM-SEGPHOS has also found utility in palladium-catalyzed reactions, such as the
kinetic resolution of tertiary propargylic alcohols. The bulky nature of the ligand is crucial for
differentiating between the two enantiomers of the racemic starting material, allowing for the
selective transformation of one enantiomer.

Catalytic Cycle for Pd-Catalyzed Kinetic Resolution:
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Caption: Proposed cycle for Pd-catalyzed kinetic resolution.

Quantitative Data Summary

The following tables summarize the performance of (R)-DTBM-SEGPHOS in various catalytic
reactions, showcasing its broad applicability and high efficiency.

Table 1: Asymmetric Hydrogenation of Ketones
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Substrate

Catalyst ) .
SIC Ratio Yield (%) ee (%)
System

Acetophenone

[RuCl2(R-DTBM-
SEGPHOS) 1000 >99 98
(dmf)2]

1-Tetralone

[RUCI2(R-DTBM-
SEGPHOS) 1000 >99 97
(dmf)2]

2-Butanone

[RuCl2(R-DTBM-
SEGPHOS) 1000 >99 96
(dmf)2]

Table 2: Copper-Catalyzed Asymmetric Hydrosilylation of Ketones

Catalyst

Substrate Loading Silane Yield (%) ee (%)
(mol%)

Acetophenone 1.0 PMHS 95 98

4-

Methoxyacetoph 1.0 PMHS 96 97

enone

2-Acetylpyridine 1.0 PMHS 94 99

Table 3: Palladium-Catalyzed Kinetic Resolution of Propargylic Alcohols
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Conversion ee (%) of ee (%) of
Substrate Catalyst
(%) Alcohol Product
1-Phenyl-2- Pd((R)-DTBM-
50 >99 95
propyn-1-ol SEGPHOS)CI2
1-(2-Naphthyl)-2-  Pd((R)-DTBM-
(2-Naphthyl) ((R) - 08 o4
propyn-1-ol SEGPHOS)CI2
1-Cyclohexyl-2- Pd((R)-DTBM-
Y Y (R) 48 >99 96
propyn-1-ol SEGPHOS)CI2
Conclusion

(R)-DTBM-SEGPHOS stands as a testament to the power of rational ligand design in
asymmetric catalysis. Its unique steric and electronic properties, stemming from the bulky 3,5-
di-tert-butyl-4-methoxyphenyl groups, have enabled remarkable levels of enantioselectivity and
reactivity across a broad spectrum of chemical transformations. From asymmetric
hydrogenation and hydrosilylation to palladium-catalyzed kinetic resolutions, (R)-DTBM-
SEGPHOS has proven to be an indispensable tool for the synthesis of chiral molecules. Its
development by Takasago has not only provided a powerful catalytic ligand but has also
spurred further innovation in the design of next-generation chiral catalysts. For researchers and
professionals in the field of drug development and fine chemical synthesis, (R)-DTBM-
SEGPHOS remains a go-to ligand for achieving high stereocontrol in challenging catalytic
reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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